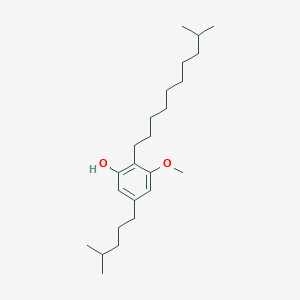![molecular formula C10H9Cl3N4O3 B14505010 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid CAS No. 63398-56-1](/img/structure/B14505010.png)
1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid is a complex organic compound that features a triazole ring substituted with a chlorinated phenyl group and an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the chlorination of the ethyl group using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting the enzyme 14α-demethylase. This leads to increased cellular permeability and leakage of cellular contents, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
- 1-{2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
Uniqueness
1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
63398-56-1 |
|---|---|
Fórmula molecular |
C10H9Cl3N4O3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1-[2-chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C10H8Cl3N3.HNO3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;2-1(3)4/h1-3,5-6,10H,4H2;(H,2,3,4) |
Clave InChI |
FGOBVBQMXAQITH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)

![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)

![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
